molecular formula C11H16O B1672802 (E)-jasmone CAS No. 6261-18-3

(E)-jasmone

Cat. No. B1672802
CAS RN: 6261-18-3
M. Wt: 164.24 g/mol
InChI Key: XMLSXPIVAXONDL-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Jasmone, also known as (E)-jasmone, belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety. trans-Jasmone is considered to be a practically insoluble (in water) and relatively neutral molecule. trans-Jasmone has been primarily detected in saliva. Within the cell, trans-jasmone is primarily located in the membrane (predicted from logP). Outside of the human body, trans-jasmone can be found in spearmint. This makes trans-jasmone a potential biomarker for the consumption of this food product.
Trans-Jasmone is a ketone.

properties

CAS RN

6261-18-3

Product Name

(E)-jasmone

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3-methyl-2-[(E)-pent-2-enyl]cyclopent-2-en-1-one

InChI

InChI=1S/C11H16O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h4-5H,3,6-8H2,1-2H3/b5-4+

InChI Key

XMLSXPIVAXONDL-SNAWJCMRSA-N

Isomeric SMILES

CC/C=C/CC1=C(CCC1=O)C

SMILES

CCC=CCC1=C(CCC1=O)C

Canonical SMILES

CCC=CCC1=C(CCC1=O)C

Appearance

Solid powder

boiling_point

285 °C

Color/Form

Oil
Yellow oil
Pale yellow, viscous liquid

density

0.9437 g/cu cm at 22 °C

flash_point

107 °C (225 °F) - closed cup

Other CAS RN

6261-18-3
488-10-8

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Stable under recommended storage conditions.

solubility

Slightly soluble in water
Soluble in ethanol, ether, carbon tetrachloride, lignin

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-methyl-2-(2-pentenyl)-2-cyclopenten-1-one

vapor_pressure

0.029 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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